molecular formula C22H24N4O2 B10998770 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10998770
M. Wt: 376.5 g/mol
InChI Key: QLMLXRMGXMASAU-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features both benzimidazole and indole moieties These structural motifs are known for their biological activities and are often found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves multi-step organic synthesis. One possible route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the propyl chain: The benzimidazole derivative can be alkylated using a suitable alkyl halide in the presence of a base.

    Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling of the two moieties: The final step involves the coupling of the benzimidazole and indole derivatives through a propyl chain, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimization of reaction conditions to increase yield and purity, and the use of automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the indole ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzimidazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under acidic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the indole ring.

    Reduction: Amines resulting from the reduction of the amide bond.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole and indole derivatives.

    Medicine: Potential therapeutic applications due to the pharmacological activities associated with benzimidazole and indole moieties.

    Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide is not well-documented. based on the known activities of benzimidazole and indole derivatives, it is likely to interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their anti-parasitic, anti-fungal, and anti-cancer activities.

    Indole derivatives: Known for their roles in neurotransmission, anti-inflammatory, and anti-cancer activities.

Uniqueness

The uniqueness of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxy-1H-indol-1-yl)propanamide lies in the combination of benzimidazole and indole moieties within a single molecule. This dual functionality may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(5-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H24N4O2/c1-28-17-8-9-20-16(15-17)10-13-26(20)14-11-22(27)23-12-4-7-21-24-18-5-2-3-6-19(18)25-21/h2-3,5-6,8-10,13,15H,4,7,11-12,14H2,1H3,(H,23,27)(H,24,25)

InChI Key

QLMLXRMGXMASAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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